D-Methionine methylsulfonium bromide
Overview
Description
D-Methionine methylsulfonium bromide: is a chemical compound with the molecular formula C6H14BrNO2S and a molar mass of 244.15 g/mol It is a derivative of the amino acid methionine, where the sulfur atom is bonded to a methyl group and a bromide ion
Mechanism of Action
Target of Action
D-methionine, a related compound, is known to interact with methionine aminopeptidase 2 and a transcriptional regulator in the hth_3 family . These targets play crucial roles in protein synthesis and gene expression, respectively.
Mode of Action
It’s known that methionine derivatives can act as methyl donors in various biochemical reactions . In the presence of an enzyme, Hcy methyltransferase, D-Methionine methylsulfonium can transfer a methyl group to homocysteine, producing D-Methionine .
Biochemical Pathways
D-Methionine methylsulfonium bromide likely participates in methionine-related biochemical pathways. Methionine metabolism primarily involves three key metabolic pathways: the methionine cycle, transsulfuration pathway, and methionine salvage pathway . These pathways are crucial for various biological processes, including protein synthesis, polyamine synthesis, and one-carbon metabolism.
Result of Action
Methionine derivatives are known to have various effects, such as acting as precursors for essential biomolecules and playing roles in methylation reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Methionine methylsulfonium bromide typically involves the reaction of D-methionine with methylating agents in the presence of a bromide source. One common method includes the use of methanol and sulfuric acid to convert D-methionine to its methylsulfonium salt, followed by the addition of tetraethylammonium bromide to form the bromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of protein with hydrochloric acid, removal of ammonia and basic amino acids using phosphotungstic acid, and conversion of methionine to the methylsulfonium salt. The final step involves the replacement of the phosphotungstate with bromide to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: D-Methionine methylsulfonium bromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate D-methionine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: D-Methionine.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
D-Methionine methylsulfonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonium compounds.
Biology: Studied for its role in methylation processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and protection against oxidative stress.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
D-Methionine methylsulfonium bromide can be compared with other sulfonium compounds such as:
S-Adenosylmethionine (SAM): A naturally occurring sulfonium compound involved in methylation reactions.
Methionine sulfone: An oxidized form of methionine with different chemical properties.
Homocysteine methylsulfonium bromide: A similar compound with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific structure and the presence of the D-isomer of methionine. This configuration can influence its reactivity and interactions with biological molecules, making it distinct from other sulfonium compounds .
Properties
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPHDXBTKMSKT-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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